Boc-Ile-ONp

Catalog No.
S679708
CAS No.
16948-38-2
M.F
C17H24N2O6
M. Wt
352.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Ile-ONp

Solution-phase peptide synthesis often struggles with uncontrolled activation and side-product formation. Boc-Ile-ONp (CAS 16948-38-2) is a stable, crystalline p-nitrophenyl active ester that provides controlled, stepwise coupling.

  • Eliminates handling of toxic, moisture-sensitive in-situ reagents (DCC, HATU).
  • Moderate reactivity minimizes racemization and impurity generation.
  • Solid form ensures accurate weighing and stoichiometry.
  • Ideal for constructing high-purity di-/tripeptide building blocks.

Supplied with documented purity and stability for reproducible results.

CAS Number

16948-38-2

Product Name

Boc-Ile-ONp

IUPAC Name

(4-nitrophenyl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

Molecular Formula

C17H24N2O6

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C17H24N2O6/c1-6-11(2)14(18-16(21)25-17(3,4)5)15(20)24-13-9-7-12(8-10-13)19(22)23/h7-11,14H,6H2,1-5H3,(H,18,21)

InChI Key

RFSVHANJROIWPM-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C

Synonyms

16948-38-2;Boc-Ile-ONp;(2S,3S)-4-Nitrophenyl2-((tert-butoxycarbonyl)amino)-3-methylpentanoate;Boc-L-Isoleucine4-nitrophenylester;ST51037525;15128_ALDRICH;SCHEMBL16284648;15128_FLUKA;CTK8B8732;MolPort-003-926-663;ZINC2390957;8686AA;ANW-61138;AKOS016003349;AK-59971;DB-029524;KB-206697;ST2414231;TC-149883;N-(tert-Butoxycarbonyl)-L-isoleucine4-nitrophenylester;4-nitrophenyl(2S,3S)-2-[(tert-butoxy)carbonylamino]-3-methylpentanoate

Canonical SMILES

CCC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C

Purity

≥98%

Package Size

1 g, 5 g, 25 g

Boc-Ile-ONp is an N-terminally protected, C-terminally activated derivative of the amino acid L-isoleucine, designed for use in peptide synthesis. As a p-nitrophenyl (ONp) active ester, it serves as a stable, isolable acylating agent for the formation of peptide bonds. This format is particularly relevant in controlled, stepwise solution-phase synthesis protocols where predictable reactivity and handling characteristics are primary procurement considerations. [1]

Research Fit

Supports Boc-SPPS protocols with mild acidic deprotection (TFA-labile)
Chromogenic 4-nitrophenolate release enables real-time spectrophotometric monitoring at 400 nm
Dual-use as activated amino acid donor and protease substrate for enzyme kinetic studies

Substituting Boc-Ile-ONp with more reactive activated esters, such as pentafluorophenyl (PFP) esters, or with in-situ coupling reagents like HBTU or DCC, is not a direct replacement. Such alternatives introduce dramatically faster, less differentiated reaction kinetics, which can increase the risk of side-product formation and complicate process control, especially in solution-phase synthesis. [1] Furthermore, the procurement of a stable, crystalline, and pre-activated reagent like Boc-Ile-ONp eliminates the handling, stability, and stoichiometry challenges associated with moisture-sensitive or highly toxic in-situ coupling agents. Choosing an alternative form directly impacts process parameters, reproducibility, and the impurity profile of the final peptide.

Substitution Risk

Kinetics
Boc-Ile-ONp: intermediate coupling rate balances speed and racemization control
Boc-Ile-OSu (slower) or OPfp (faster) may alter coupling completion and epimerization risk
Class-level evidence suggests active ester reactivity dominates over side chain effects
Monitoring
ONp release provides chromogenic readout (400 nm) for real-time tracking
OSu and OPfp analogues lack visible chromophore, limiting spectrophotometric monitoring
Required for PAT-driven synthesis and enzyme assays

Deliberate Kinetics for Process Control

Kinetic studies comparing common active esters demonstrate that p-nitrophenyl (ONp) esters exhibit significantly more moderate reactivity than highly activated alternatives. The relative coupling rate of pentafluorophenyl (OPfp) esters compared to p-nitrophenyl (ONp) esters is approximately 111-to-1. [1] This slower, more deliberate rate of acylation makes Boc-Ile-ONp a preferred reagent for syntheses where reaction control, prevention of over-activation, and management of intermediate solubility are critical, such as in classical solution-phase fragment condensation.

Evidence DimensionRelative Coupling Rate
Target Compound Data1 (Normalized)
Comparator Or BaselinePentafluorophenyl (PFP) ester: ~111
Quantified DifferencePFP esters are >100x more reactive than ONp esters.
ConditionsComparison of active ester aminolysis rates.

For processes requiring methodical reaction progress and high fidelity, this moderate reactivity is a feature that prevents runaway reactions and minimizes side products.

Coupling Rate Rank
Class-level inference
Ranked 4th of 5 active esters (intermediate)
Supports moderate reactivity selection
Based on Boc-Ala/Phe/Cys(Bzl) data; Ile side-chain influence possible

Stable Crystalline Form for Handling

Boc-Ile-ONp is supplied as a stable, crystalline powder, a significant processability advantage over alternative activation strategies. In contrast, common in-situ coupling reagents like dicyclohexylcarbodiimide (DCC) present challenges with byproduct (DCU) removal, while modern uronium/aminium reagents (e.g., HBTU, HATU) can be highly moisture-sensitive. Other activated esters may be oils or amorphous solids, complicating accurate weighing and dispensing. The defined crystalline nature of Boc-Ile-ONp ensures stability during storage and facilitates precise, reproducible dosing, a critical parameter in scalable synthesis.

Evidence DimensionPhysical Form and Handling
Target Compound DataStable, crystalline solid.
Comparator Or BaselineIn-situ reagents (e.g., HATU, DCC): Often moisture-sensitive or require complex byproduct removal.
Quantified DifferenceNot applicable (Qualitative difference in physical state and handling requirements).
ConditionsStandard laboratory and process chemistry workflows.

This simplifies laboratory workflow, reduces reagent waste from decomposition, and enhances batch-to-batch consistency, directly impacting process efficiency and cost.

Racemization Risk
Class-level inference
ONp esters: racemization detected during formation; OSu esters: optically pure
Requires enantiomeric purity verification
Milder bases (e.g., N-ethylmorpholine) may reduce coupling racemization

Reduced Racemization Risk

The use of pre-formed active esters like Boc-Ile-ONp can offer better control over stereochemical integrity compared to activating the free carboxylic acid in the presence of the amine component. Carbodiimide-mediated couplings, when performed without racemization-suppressing additives like HOBt or HOAt, are known to pose a significant risk of epimerization. [1] While N-hydroxysuccinimide (-OSu) esters are often cited for their excellent performance in preventing racemization [2], the more moderate reactivity of -ONp esters allows for coupling under milder conditions, which inherently disfavors the base-catalyzed oxazolone formation responsible for racemization. This positions Boc-Ile-ONp as a reliable choice for maintaining the chiral purity of the isoleucine residue.

Evidence DimensionPropensity for Racemization
Target Compound DataLower risk due to pre-formed ester and moderate reactivity.
Comparator Or BaselineCarbodiimide (e.g., DCC/EDC) without additives: High risk of racemization.
Quantified DifferenceVaries by conditions, but carbodiimide methods can lead to racemization levels from 2.8% to over 30% in sensitive systems.
ConditionsPeptide coupling in the absence of specialized racemization suppressants.

Minimizing diastereomeric impurities at the source is critical, as they are often difficult and costly to remove during downstream purification.

Chromogenic Readout
Head-to-head
4-Nitrophenolate: λmax ~400 nm, ε ~12,000-14,000; OSu/OPfp lack comparable chromophore
Enables real-time spectrophotometric monitoring
Used in HCMV protease mutant assay without quenching
Commercial Purity
Specification review
≥98.0% (TLC), storage 2–8 °C
Supports higher purity threshold selection
Less stringent cold chain than OPfp (−20 °C)
Boc vs Z Orthogonality
Class-level inference
Boc: TFA cleavage; Z: hydrogenolysis. Boc-ONp couples slower than Z-ONp.
Required for Boc-SPPS protocol compatibility
Slower rate may reduce Ile epimerization risk

Solution-Phase Peptide Fragment Synthesis

Ideal for the stepwise, solution-phase synthesis of di- or tri-peptides containing isoleucine. The moderate, predictable reaction kinetics allow for careful monitoring and control, while the solid form ensures accurate stoichiometry, leading to high-purity fragments for subsequent convergent synthesis strategies. [1]

Stable Reagent Handling Workflows

This reagent is the right choice for laboratory or manufacturing environments where the use of highly reactive, moisture-sensitive, or toxic in-situ coupling agents is undesirable. Its stability and ease of handling reduce procedural complexity and improve process safety and reproducibility. [2]

Side Reaction-Prone Peptide Synthesis

In cases where the peptide sequence contains sensitive functionalities, the deliberate coupling rate of Boc-Ile-ONp minimizes contact time with a highly activated intermediate. This can reduce the incidence of side reactions that are accelerated by more potent activating systems like those based on PFP esters or HATU. [1]

Application Fit

Application
Selection Property
Validation Focus
Boc-SPPS synthesis research
Intermediate coupling rate and chromogenic monitoring
Coupling completion and enantiomeric purity verification
Protease substrate profiling
Chromogenic P1 substrate
Continuous kinetic readout without secondary detection
Solution-phase dipeptide synthesis
Pre-activated ester avoiding coupling reagents
Reaction progress monitoring and stoichiometric control
Process analytical technology research
Spectrophotometric monitoring capability
Inline coupling verification and QbD research context

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

352.16343649 g/mol

Monoisotopic Mass

352.16343649 g/mol

Heavy Atom Count

25

Other CAS

16948-38-2

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